Chain-Length-Dependent Fungitoxicity
In a homologous series of N-n-alkylethylenethioureas, fungitoxicity increased progressively with increasing alkyl chain length from ethyl (C2) through octyl (C8), where activity reached its maximum, followed by a sharp decline in the decyl (C10) and dodecyl (C12) homologues [1]. This cutoff in toxicity was attributed to limiting water solubility of the longer-chain members [1]. While this study examined N-n-alkylethylenethioureas rather than 1-octyl-2-thiourea itself, the structure-activity trend provides class-level inference that the C8 chain length represents an optimal lipophilic-hydrophilic balance for this application space.
| Evidence Dimension | Fungitoxicity trend across alkyl chain lengths |
|---|---|
| Target Compound Data | Octyl (C8) homologue: activity maximum of the homologous series |
| Comparator Or Baseline | Ethyl (C2) through hexyl (C6): lower activity; Decyl (C10) and dodecyl (C12): sharp activity decline post-octyl |
| Quantified Difference | Activity increased with chain length up to C8; sharp decline observed in C10 and higher homologues |
| Conditions | N-n-alkylethylenethiourea homologous series in fungal bioassays |
Why This Matters
Procurement of a non-octyl alkyl thiourea may result in suboptimal fungitoxicity due to chain-length-dependent activity cutoff behavior.
- [1] Ross, R. G.; Ludwig, R. A. A Comparative Study of Fungitoxicity and Phytotoxicity in an Homologous Series of N-n-Alkylethylenethioureas. Canadian Journal of Botany 1957, 35 (1), 65–95. View Source
